molecular formula C10H14O B1439123 (1S)-1-(2,5-dimethylphenyl)ethan-1-ol CAS No. 691881-94-4

(1S)-1-(2,5-dimethylphenyl)ethan-1-ol

Cat. No. B1439123
M. Wt: 150.22 g/mol
InChI Key: VHLZFCOCNJEXTQ-VIFPVBQESA-N
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Description

“(1S)-1-(2,5-dimethylphenyl)ethan-1-ol” is a chemical compound with the CAS number 691881-94-4 . It has a molecular weight of 150.22 and a molecular formula of C10H14O .


Molecular Structure Analysis

The molecular structure of “(1S)-1-(2,5-dimethylphenyl)ethan-1-ol” consists of 10 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“(1S)-1-(2,5-dimethylphenyl)ethan-1-ol” has a predicted density of 0.981 g/cm3 and a predicted boiling point of 225.8°C .

Scientific Research Applications

Crystal Structure and Bond Analysis

In the domain of structural chemistry, the compound's crystal structure and bond characteristics have been a subject of research. Studies like the one conducted by Harada and Ogawa (2001) revealed insights into the ethane bond length in similar compounds, highlighting the impact of torsional vibration of the C—Ph bonds in crystals and the role of ortho methyl groups in controlling this vibration. Such findings contribute to a deeper understanding of molecular behavior and structural properties in crystal engineering (Harada & Ogawa, 2001).

Photoreleasable Protecting Group for Carboxylic Acids

The compound has been identified as a potential photoreleasable protecting group for carboxylic acids. Research by Klan, Zabadal, and Heger (2000) demonstrated that direct photolysis of various 2,5-dimethylphenacyl esters can effectively produce the corresponding carboxylic acids. This process, which involves efficient intramolecular hydrogen abstraction, has significant implications for organic synthesis and biochemistry (Klan, Zabadal, & Heger, 2000).

Supramolecular Assemblies

In the realm of supramolecular chemistry, compounds involving (1S)-1-(2,5-dimethylphenyl)ethan-1-ol have been used to synthesize and characterize assemblies with aza donor molecules. Arora and Pedireddi (2003) studied supramolecular assemblies involving benzenetetracarboxylic acid and aza donor molecules, providing valuable insights into the formation of host-guest systems and infinite molecular tapes, which are crucial for understanding molecular interactions and material properties (Arora & Pedireddi, 2003).

Luminescence Sensing

In the field of luminescence sensing, compounds related to (1S)-1-(2,5-dimethylphenyl)ethan-1-ol have been utilized to create lanthanide metal-organic frameworks. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, making them promising candidates for fluorescence sensors. Research conducted by Shi et al. (2015) highlighted the potential of these frameworks in detecting specific chemicals, underscoring their importance in analytical applications (Shi et al., 2015).

Future Directions

As for future directions, “(1S)-1-(2,5-dimethylphenyl)ethan-1-ol” is currently available for research use only . Its potential applications and developments would depend on the outcomes of ongoing and future research studies.

properties

IUPAC Name

(1S)-1-(2,5-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9,11H,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLZFCOCNJEXTQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(2,5-dimethylphenyl)ethan-1-ol

CAS RN

691881-94-4
Record name (1S)-1-(2,5-dimethylphenyl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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